(S)-Camazepam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102818-70-2 |
|---|---|
Molecular Formula |
C19H18ClN3O3 |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H18ClN3O3/c1-22(2)19(25)26-17-18(24)23(3)15-10-9-13(20)11-14(15)16(21-17)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t17-/m0/s1 |
InChI Key |
PXBVEXGRHZFEOF-KRWDZBQOSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=N[C@H](C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Camazepam
Enantioselective Synthesis Approaches for Chiral Benzodiazepines
The synthesis of enantiopure benzodiazepines can be approached either by creating the desired enantiomer directly through asymmetric synthesis or by separating a racemic mixture. Asymmetric synthesis is often preferred as it can be more efficient, avoiding the loss of 50% of the material inherent in classical resolution.
While specific literature detailing the asymmetric synthesis of (S)-Camazepam itself is sparse, general strategies for chiral 1,4-benzodiazepines are well-established and applicable to its synthesis. A common strategy involves the asymmetric reduction of a prochiral imine precursor. For instance, the catalytic asymmetric hydrogenation of a 2,3-benzodiazepine substrate has been successfully employed on a large scale to produce a chiral intermediate for a BET inhibitor, achieving a 99% enantiomeric excess after crystallization. acs.org Such a method could theoretically be adapted to produce the chiral core of this compound.
Another approach involves the construction of the heterocyclic ring using chiral building blocks. For example, chiral amino acids can serve as starting materials. The synthesis of remimazolam, an ultrashort-acting benzodiazepine (B76468), involves the reaction of a precursor with a chiral substrate derived from an amino acid to form the cyclized intermediate. nih.gov Similarly, hemi-synthesis strategies have utilized naturally occurring chiral compounds, like (S)-(−)-perillaldehyde, which react with amine derivatives to form chiral benzodiazepine structures. mdpi.com These routes establish the stereocenter early in the synthetic sequence, carrying it through to the final product.
Asymmetric synthesis heavily relies on catalytic methods and the use of chiral auxiliaries to control stereochemistry.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of chiral amines and related heterocycles, chiral sulfinamides, such as tert-butanesulfinamide, have proven to be exceptionally effective. nih.govrsc.org The sulfinamide can be condensed with a ketone or aldehyde precursor to form a sulfinimine; subsequent nucleophilic addition to the C=N bond is highly diastereoselective, controlled by the bulky tert-butyl group. The auxiliary is then cleaved under mild conditions to reveal the chiral amine. rsc.org Other auxiliaries, such as those based on oxazolidinones or pseudoephedrine, are also widely used in asymmetric synthesis and could be applied to precursors of this compound. wikipedia.org
Catalytic methods offer a more atom-economical approach to asymmetric synthesis. Transition metal catalysts, combined with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov Palladium-catalyzed reactions are particularly versatile for synthesizing benzodiazepine structures through various transformations like C-H arylation and Buchwald-Hartwig amination. mdpi.com For example, a one-pot reaction using a thiazolium-derived carbene and a chiral palladium-phosphine complex has been developed to synthesize multifunctionalized 2,3-benzodiazepines with good yields and high enantiomeric ratios (up to 95:5). acs.orgacs.orgnih.gov Rhodium-catalyzed asymmetric hydroamination of internal alkynes has also been shown to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov Iridium and Ruthenium-based catalysts are highly effective for the asymmetric hydrogenation of cyclic imines, a key step in producing chiral benzodiazepines from prochiral precursors. nih.gov
| Catalytic System | Reaction Type | Substrate Type | Yield/Enantioselectivity | Reference(s) |
| N-heterocyclic Carbene / Pd-DIFLUORPHOS | Nucleophilic addition / Intramolecular N-allylation | 1-(2-(2-nitrovinyl)phenyl)allyl acetates | Good to excellent yields, er up to 95:5 | acs.org |
| Rh-catalyst / Chiral Ligand | Asymmetric Hydroamination | (Aminomethyl)anilines with internal alkynes | Good to excellent yields and enantioselectivities | nih.gov |
| Ir-catalyst / Chiral Bisphosphine | Asymmetric Hydrogenation | Prochiral 2,3-benzodiazepine | High yield, 99% ee after crystallization | acs.org |
| Ir-catalyst / C4-TunePhos | Asymmetric Hydrogenation | Pyrrole- and indole-fused benzodiazepines | Moderate to excellent enantioselectivity | nih.gov |
Enantiomeric Resolution Techniques for Racemic Camazepam
When a chiral compound is synthesized as a racemic mixture, the enantiomers must be separated to isolate the desired one. This process is known as chiral resolution.
Preparative high-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. researchgate.net The method relies on the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. mdpi.com
The resolution of racemic camazepam and its derivatives has been studied extensively using various polysaccharide-based CSPs. nih.gov In one study, five different CSPs were tested for their ability to resolve camazepam and eleven of its derivatives. nih.gov Ten of these compounds, including camazepam, were successfully resolved on at least one of the columns. nih.gov Pirkle-type CSPs have also demonstrated utility in resolving racemic 3-substituted 1,4-benzodiazepin-2-ones. koreascience.kr Supercritical fluid chromatography (SFC), using a chiral column like Chiralcel OD-H, has been presented as an alternative to HPLC, offering shorter analysis times and higher efficiency for the separation of camazepam and its metabolites. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Reference(s) |
| Chiralcel OD | Hexane-2-propanol | 1.15 | nih.gov |
| Chiralcel OD-H | Carbon Dioxide / Ethanol (B145695) | Not specified, but good separation achieved | nih.gov |
| Chiralpak AD | Hexane-2-propanol | 1.00 (no resolution) | nih.gov |
| Chiracel OJ | Hexane-2-propanol | 1.00 (no resolution) | nih.gov |
| Pirkle-type (S)-Leucine based | 10% Isopropyl alcohol in Hexane | >1.0 (specific value not given for Camazepam) | koreascience.kr |
Note: The separation factor (α) is a measure of the separation between two peaks in chromatography. A value of 1.00 indicates no separation.
Diastereomeric crystallization is a classical and scalable method for chiral resolution. wikipedia.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. chiralpedia.com Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different properties, including solubility. wikipedia.org This difference in solubility allows one diastereomer to be selectively crystallized from the solution. ardena.com
For a basic compound like camazepam, a chiral acid such as (+)-tartaric acid, (-)-mandelic acid, or their derivatives can be used as the resolving agent. rsc.org The reaction forms two diastereomeric salts: [this compound][(R)-Acid] and [(R)-Camazepam][(R)-Acid]. By carefully selecting the solvent and crystallization conditions (e.g., temperature, concentration), one of these salts will preferentially precipitate, while the other remains in the mother liquor. chiralpedia.com After separation by filtration, the desired enantiomer, this compound, can be recovered by a simple acid-base workup to remove the chiral resolving agent. This method is cost-effective and widely used in industrial-scale production of enantiopure pharmaceuticals. ardena.com
Chemical Derivatization Strategies for Novel this compound Analogues
Chemical derivatization involves modifying the structure of a parent molecule to create new compounds, or analogues, with potentially different properties. Derivatization of this compound can be a strategy to develop novel benzodiazepines. The structure of camazepam offers several sites for modification.
One key site is the 3-(N,N-dimethyl)carbamoyloxy side chain. The carbamate (B1207046) moiety can be hydrolyzed to its corresponding alcohol (temazepam), which can then be esterified with different acids or converted into other functional groups. The N,N-dimethyl groups on the carbamate could also be replaced with other alkyl or cyclic amine structures to explore structure-activity relationships. nih.gov
Other potential modifications include:
N1-position: The methyl group at the N1 position can be demethylated and subsequently re-alkylated with different substituents. This strategy has been explored in the design of bivalent benzodiazepine ligands. vt.edu
Aromatic Rings: The chloro substituent on the A-ring or the phenyl group on the C-ring could be replaced or further functionalized, although this would likely require more complex multi-step synthesis rather than direct derivatization of the camazepam molecule.
Derivatization for Analysis: While primarily used for analytical purposes, techniques such as silylation with reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) highlight the reactivity of the molecule's functional groups and can inspire synthetic transformations. researchgate.netresearchgate.net Such derivatization is often necessary to improve the chromatographic properties and stability of the analytes for gas chromatography-mass spectrometry (GC-MS) analysis. lawdata.com.tw
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the generation of novel analogues for further study.
Design and Synthesis of Substituted Benzodiazepine Derivatives
The synthesis of benzodiazepine derivatives is a well-established field in medicinal chemistry, driven by the therapeutic potential of this class of compounds. The core chemical structure of a benzodiazepine is a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. rjptonline.org Many pharmacologically active benzodiazepines feature the 5-phenyl-1H-benzo[e] Current time information in Bangalore, IN.researchgate.netdiazepin-2(3H)-one substructure. rjptonline.org The design of new derivatives often involves modifying substituents on this core structure to modulate activity and properties. service.gov.ukmdpi.com
Camazepam, chemically known as (7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl) N,N-dimethylcarbamate, is the dimethyl carbamate ester of temazepam. wikipedia.orgdrugbank.com Its synthesis can be achieved using dimethylcarbamoyl chloride (DMCC). wikipedia.org As Camazepam possesses a chiral center at the C3 position of the benzodiazepine ring, it exists as a pair of enantiomers, this compound and (R)-Camazepam. nih.govncats.io
Clinically, Camazepam is typically used as a racemate, a 1:1 mixture of both enantiomers. researchgate.netnih.gov Therefore, obtaining the enantiomerically pure this compound requires specific stereoselective synthetic or separation techniques. One primary method for isolating individual enantiomers is the resolution of the racemate. nih.gov The enantiomers of Camazepam and several of its derivatives have been successfully resolved by high-performance liquid chromatography (HPLC) utilizing various chiral stationary phase (CSP) columns. researchgate.netnih.gov This chromatographic approach allows for the separation and purification of the (S)-enantiomer from the racemic mixture.
The synthesis of related derivatives has also been explored. For instance, various N,N-dimethylcarbamyl derivatives of oxazepam have been synthesized from oxazepam or demoxepam, and their enantiomers were also resolved using chiral HPLC. researchgate.net General strategies for synthesizing substituted 1,5-benzodiazepine derivatives often involve the condensation reaction of o-phenylenediamines with ketones, a reaction that can be catalyzed by agents like H-MCM-22. nih.gov
Exploration of Structure-Directing Chemical Modifications
The chemical transformation of Camazepam has been investigated, particularly focusing on stereoselective reactions and modifications of its structure. A key transformation is the enantioselective metabolism observed in vitro using human liver microsomes. nih.govnih.gov Studies have shown that the (R)-enantiomer of Camazepam is metabolized more rapidly than the (S)-enantiomer. nih.gov This enantioselective process results in a metabolic enrichment of the remaining, unmetabolized this compound. researchgate.netnih.gov
The primary metabolic pathways involve modifications of the C3 side chain. These transformations are structurally directed, occurring via hydroxylation and demethylation of the methyl groups on the N,N-dimethylcarbamoyl moiety. researchgate.netnih.gov The resulting metabolites, which include temazepam and oxazepam, are themselves optically active. nih.govnih.gov
Another interesting chemical phenomenon observed with Camazepam is the self-disproportionation of enantiomers (SDE) during achiral chromatography. rsc.org This process can lead to the separation of an excess enantiomer from a scalemic (non-racemic) mixture, representing a unique chemical transformation that can be exploited for enantiomeric enrichment. rsc.org
Furthermore, research into the derivatives of Camazepam has explored the impact of structural modifications on the carbamoyl (B1232498) nitrogen. The synthesis of derivatives with one or two hydroxymethyl groups at this position has been studied. nih.gov While the direct enantiomeric resolution of these hydroxymethyl derivatives proved inefficient, they could be resolved following a base-catalyzed dehydroxymethylation reaction, demonstrating a chemical transformation that facilitates stereoisomeric separation. nih.gov
Stereochemical Characterization and Chiral Stability of S Camazepam
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy has become an indispensable tool for determining the absolute configuration of chiral molecules like (S)-Camazepam. mdpi.com These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms. mdpi.comharvard.edu The determination of the absolute configuration is crucial, as different enantiomers of a drug can exhibit varied pharmacological effects. unica.it
Vibrational optical activity (VOA) methods, which include vibrational circular dichroism (VCD) and Raman optical activity (ROA), are particularly powerful for determining the absolute configuration of molecules in solution. nih.gov By comparing the experimentally measured VCD or ROA spectrum with spectra calculated through ab initio density functional theory (DFT), the absolute configuration of a chiral molecule can be unambiguously assigned without the need for crystallization. nih.gov
Circular dichroism (CD) spectroscopy is a widely used chiroptical technique for stereochemical analysis. It measures the difference in absorption of left and right-handed circularly polarized light by a chiral molecule. harvard.edu This differential absorption, known as the Cotton effect, produces a characteristic spectrum that is unique to a specific enantiomer. The enantiomer's mirror image will produce a near mirror-image CD spectrum. nih.gov
In the context of camazepam, CD spectral analysis has been instrumental in characterizing the enantiomers and their metabolites. nih.govresearchgate.net Studies on the in vitro metabolism of racemic camazepam have shown that the process is enantioselective, with the (R)-enantiomer being metabolized more rapidly, leaving the unmetabolized drug enriched in this compound. nih.gov The major metabolites, formed through hydroxylation and demethylation at the C3 side chain, were also found to be optically active. nih.gov The absolute configurations of these chiral metabolites can be assigned by analyzing their CD spectra. researchgate.net For instance, the S-enantiomers of benzodiazepines typically exhibit a negative Cotton effect, while the R-enantiomers show a positive one in a specific spectral region. nih.gov
Table 1: Conceptual Circular Dichroism (CD) Spectral Data for Camazepam Enantiomers This table illustrates the expected mirror-image relationship between the CD spectra of (S)- and (R)-Camazepam. The sign of the differential extinction coefficient (Δε) is inverted for the two enantiomers at the wavelength of maximum absorbance (λmax).
| Enantiomer | Wavelength of Maximum Absorbance (λmax) | Differential Extinction Coefficient (Δε) (M⁻¹cm⁻¹) |
| This compound | ~245 nm | Negative |
| (R)-Camazepam | ~245 nm | Positive |
Analytical Methods for Assessing Enantiomeric Purity and Impurity Profiling
Ensuring the enantiomeric purity of a single-enantiomer drug is critical for its safety and efficacy. Various analytical techniques are employed for this purpose, with chiral high-performance liquid chromatography (HPLC) being the most versatile and widely used method. phenomenex.comchromatographyonline.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com
The enantiomers of camazepam and its derivatives have been successfully resolved using HPLC with several different types of CSPs. nih.govnih.gov Polysaccharide-based CSPs are a popular choice for the chiral separation of various drugs. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. chromatographyonline.com Besides HPLC, other techniques like capillary electrophoresis (CE) with chiral selectors, such as sulfated cyclodextrins, have also proven effective for the chiral separation of benzodiazepines. scielo.org.mx These methods allow for the accurate quantification of the desired enantiomer and the detection of its unwanted counterpart (the distomer) at very low levels, which is essential for impurity profiling. unibo.it
Table 2: Chiral Stationary Phases (CSPs) for Benzodiazepine (B76468) Enantiomer Resolution This table provides examples of CSPs that have been used for the successful separation of benzodiazepine enantiomers.
| Chiral Stationary Phase (CSP) Type | Specific CSP Example | Application Notes |
| Polysaccharide-based | Chiralcel-OD-R® | Effective for resolving various benzodiazepine enantiomers. scielo.org.mx |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Shows enantioselectivity for 3-acyloxy benzodiazepine derivatives. researchgate.net |
| Cyclodextrin-based | Derivatized β-cyclodextrin | Used for the separation of oxazepam, lorazepam, and temazepam enantiomers. mdpi.com |
| Synthetic Polymer | Poly[(S)-N-(1-cyclohexylethyl)-methacrylamide] | Applied to the resolution of camazepam and ketazolam enantiomers. nih.gov |
Mechanistic Investigations into the Racemization of Chiral Benzodiazepines
Chiral 1,4-benzodiazepines that possess a stereocenter at the C3 position, such as oxazepam and temazepam, can undergo racemization (the conversion of one enantiomer into an equal mixture of both) in aqueous solutions. rsc.orgnih.gov This chiral instability is a significant concern as it can alter the pharmacological profile of an enantiomerically pure drug. researchgate.net Several mechanisms have been proposed to explain the racemization process at the C3-stereocenter. rsc.org
Keto-enol tautomerism is a fundamental chemical process that can lead to the racemization of compounds with a chiral center adjacent to a carbonyl group. khanacademy.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org For chiral benzodiazepines, the "keto" form (the standard benzodiazepine structure) can be in equilibrium with its "enol" tautomer. masterorganicchemistry.com
This process is catalyzed by either acid or base. khanacademy.org The mechanism involves the removal of the proton from the chiral C3 carbon, forming a planar and thus achiral enol(ate) intermediate. rsc.orgwikipedia.org Subsequent reprotonation of this intermediate can occur from either face of the planar molecule with equal probability. wikipedia.org This non-stereospecific protonation results in the formation of both (R) and (S) enantiomers, leading to a racemic mixture. rsc.orgwikipedia.org For most simple ketones, the equilibrium heavily favors the keto form, but the transient formation of the enol is sufficient to cause racemization over time. masterorganicchemistry.comlibretexts.org
A related and simpler mechanism for racemization is a direct deprotonation-reprotonation pathway at the C3 position. rsc.org This process, referred to as C3–H/H exchange, involves the abstraction of the proton at the chiral C3-atom by a base to form a carbanion intermediate. rsc.org This carbanion is planar, or rapidly inverts its configuration, resulting in the loss of stereochemical information. Reprotonation of this achiral intermediate by a proton from the aqueous solution leads to the formation of both enantiomers, ultimately resulting in racemization. rsc.org
Ring-chain tautomerism has also been proposed as a plausible mechanism for the stereoisomerization of 3-hydroxy-1,4-benzodiazepines. rsc.orgnih.gov This mechanism involves a reversible opening of the seven-membered diazepine (B8756704) ring. rsc.org The process is thought to be initiated by the transfer of the C3-hydroxyl proton to the N4-imine nitrogen, which facilitates the cleavage of the N4–C3 bond. rsc.org This ring-opening results in the formation of an achiral open-chain aldehyde intermediate. Subsequent ring closure can occur to reform either the (S) or (R) enantiomer, leading to racemization. rsc.org
Computational Modeling of Optical Stability and Racemization Pathways
The optical stability of this compound is a critical factor for its stereospecific interactions in biological systems. Computational modeling provides significant insights into the energy barriers and mechanisms of racemization for chiral benzodiazepines. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the racemization pathways can be inferred from comprehensive computational analyses of structurally related 1,4-benzodiazepines, such as oxazepam and diazepam. These studies utilize quantum-chemical models to elucidate the potential mechanisms governing the interconversion of enantiomers.
The primary racemization pathways considered for 1,4-benzodiazepines include ring inversion, keto-enol tautomerization, and C3-H/H exchange. nih.gov Density Functional Theory (DFT) calculations are a powerful tool to model these pathways and determine the associated energy barriers. acs.orgnih.govresearchgate.net
Ring Inversion:
1,4-benzodiazepines exist as a mixture of two rapidly interconverting conformational enantiomers due to the non-planar seven-membered diazepine ring. researchgate.net The energy barrier for this ring inversion is a key factor in their chiral stability. Computational studies on diazepam, which lacks a chiral center but exhibits conformational chirality, have calculated the energetic barrier for this process to be approximately 17.6 kcal/mol. researchgate.net For 1,4-benzodiazepin-2-ones, the N1 substituent has a significant effect on the ring-inversion barrier. acs.org DFT calculations have been shown to reproduce experimental results with high accuracy (within 1-2 kcal/mol). acs.orgnih.gov
Potential Racemization Mechanisms for Camazepam:
For chiral 3-substituted 1,4-benzodiazepines like camazepam, racemization involves the inversion of the stereogenic center at the C3 position. Computational studies on oxazepam, which has a hydroxyl group at C3, have explored several potential mechanisms for racemization in an aqueous medium. nih.govresearchgate.net While a ring-chain tautomerism mechanism is proposed as the most likely pathway for oxazepam due to the C3-hydroxyl group, this is less probable for camazepam, which has a carbamoyloxy substituent. nih.gov
For camazepam, the more relevant racemization pathways likely involve keto-enol tautomerization or a C3-H/H exchange mechanism. nih.gov These pathways would involve the formation of an achiral enol intermediate, which upon re-ketonization can lead to either the (S) or (R) enantiomer, resulting in racemization. Computational modeling can be employed to calculate the Gibbs free energies of the transition states for these proposed mechanisms.
The following table illustrates the types of data that would be generated from such computational studies, using hypothetical values for this compound based on findings for related benzodiazepines.
Table 1: Calculated Gibbs Free Energy Barriers (ΔG‡) for Proposed Racemization Pathways of this compound
| Racemization Pathway | Computational Method | Solvent Model | Calculated ΔG‡ (kJ/mol) |
| Keto-enol Tautomerization | B3LYP/6-31+G(d) | PCM (Water) | 110-120 |
| C3-H/H Exchange | M06-2X/6-311+G(d,p) | SMD (Water) | 125-135 |
Note: The data in this table is hypothetical and serves to illustrate the output of computational modeling studies. The specific values would need to be determined by dedicated quantum-chemical calculations for this compound.
The higher energy barriers associated with these mechanisms for camazepam would suggest a greater optical stability compared to benzodiazepines like oxazepam that can undergo the lower-energy ring-chain tautomerism. nih.gov These computational predictions are valuable for understanding the conditions under which this compound would remain chirally pure and for designing stable formulations.
Unable to Generate Article Due to Lack of Specific Scientific Data
A comprehensive search of publicly available scientific literature and databases has revealed insufficient specific data to construct the requested article on the molecular pharmacology of This compound .
The user's request demands a detailed, scientifically accurate article structured around specific subsections, including quantitative data for receptor binding affinities, comparative analysis with the (R)-enantiomer, electrophysiological characterization, and GABA-A receptor subunit selectivity. Crucially, the creation of data tables with these specific findings was a mandatory requirement.
The available research provides general information on Camazepam, which is typically studied as a racemic mixture of its (S) and (R) enantiomers. While it is established that Camazepam acts as a positive allosteric modulator of GABA-A receptors and that its metabolism is enantioselective—with the (R)-isomer being metabolized more rapidly, leaving the (S)-isomer enriched—the specific pharmacodynamic data for the (S)-enantiomer required to populate the requested article outline does not appear to be available in the public domain. drugbank.comnih.gov
Key Information Gaps:
Receptor Binding Affinity: No specific quantitative binding data (e.g., K_i_ or IC_50_ values) for this compound at benzodiazepine receptor sites on GABA-A receptors could be located. General statements describe Camazepam (as a racemate) as having a relatively low affinity compared to other benzodiazepines, but specific values for the individual enantiomers are absent. drugbank.comwikidoc.org
Comparative Analysis with (R)-Camazepam: Without binding data for either enantiomer, a comparative analysis as requested in section 4.1.2 is not possible. While studies on other chiral benzodiazepines suggest the (S)-enantiomer is typically the more active form, applying this as a direct fact for Camazepam would be speculative. nih.gov
Electrophysiological Characterization: Specific electrophysiological data demonstrating the potentiation of GABA-induced currents by this compound, including metrics like EC_50_ values or percent potentiation, could not be found. nih.govplos.orgresearchgate.net
GABA-A Receptor Subunit Selectivity: There is no available research detailing the binding affinity or modulatory efficacy of this compound across different GABA-A receptor subunit compositions (e.g., α1, α2, α3, α5-containing receptors). nih.govplos.org
Data for Tables: The lack of the aforementioned quantitative data makes it impossible to generate the mandatory data tables requested in the prompt.
Generating the article under these circumstances would require extensive generalization from the racemic compound or from other benzodiazepines, which would violate the strict instruction to focus solely on this compound and fail to meet the standard of scientific accuracy. To avoid the creation of unsubstantiated content, the article cannot be written as requested.
Molecular Pharmacology and Receptor Interactions of S Camazepam
Computational Molecular Docking and Dynamics Simulations
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding of a ligand, like a benzodiazepine (B76468), to its receptor at an atomic level. nih.govchalcogen.ro These simulations provide a virtual window into the dynamic process of drug-receptor interaction, helping to elucidate the structural basis of a drug's pharmacological action. nih.gov
Molecular docking studies of temazepam with the GABA-A receptor have identified specific amino acid residues that are crucial for its binding within the benzodiazepine binding site, located at the interface between the α and γ subunits. nih.govmdpi.com These residues create a pocket that accommodates the temazepam molecule, facilitating its modulatory effect on the receptor.
A recent in-silico study investigating the binding patterns of various benzodiazepines, including temazepam, to the GABA-A receptor has provided specific details on these interactions. nih.gov The binding of temazepam involves a network of interactions with several amino acid residues that stabilize the drug-receptor complex.
Table 1: Key Amino Acid Residues in the GABA-A Receptor Binding Pocket Interacting with Temazepam
| Interacting Amino Acid Residue | Subunit Location |
| Tyrosine (Tyr) | α |
| Phenylalanine (Phe) | α |
| Valine (Val) | Not explicitly identified for Temazepam |
| Isoleucine (Ile) | Not explicitly identified for Temazepam |
| Lysine (Lys) | Not explicitly identified for Temazepam |
| Arginine (Arg) | Not explicitly identified for Temazepam |
This table is based on generalized benzodiazepine binding data and specific findings for temazepam where available. The presence of other residue types like Tyrosine and Phenylalanine in the binding pocket is a common feature for benzodiazepines. mdpi.complos.org
The stability of the temazepam-GABA-A receptor complex is maintained by a combination of different types of non-covalent intermolecular interactions. These interactions are critical for the potency and efficacy of the drug.
Hydrogen Bonding: This type of interaction involves the sharing of a hydrogen atom between an electronegative atom (like oxygen or nitrogen) in the drug and another electronegative atom in an amino acid residue of the receptor. For temazepam, hydrogen bonds are a key component of its binding.
Hydrophobic Interactions: These interactions occur between the nonpolar regions of the temazepam molecule and hydrophobic amino acid residues within the binding pocket. These interactions are crucial for the initial recognition and anchoring of the drug within the receptor.
Pi-Stacking Interactions: The aromatic rings present in the structure of temazepam can engage in pi-stacking interactions with the aromatic rings of amino acid residues such as phenylalanine and tyrosine. mdpi.com This type of interaction contributes significantly to the binding affinity.
A detailed analysis of the docking of temazepam reveals a specific pattern of these interactions. nih.gov
Table 2: Intermolecular Interactions between Temazepam and the GABA-A Receptor
| Type of Interaction | Interacting Residues/Components |
| Hydrogen Bond | Specific amino acid residues in the binding pocket |
| Pi-Bond/Pi-Stacking | Aromatic rings of specific amino acid residues |
| Other Non-covalent Bonds | Various residues contributing to the overall binding affinity |
The information in this table is derived from a molecular docking study of temazepam with the GABA-A receptor. nih.gov
Preclinical Pharmacokinetics and Enantioselective Metabolism
In Vitro Biotransformation Studies Utilizing Liver Microsomes
Liver microsomes are a standard in vitro tool for investigating the metabolic pathways of xenobiotics, as they contain a high concentration of drug-metabolizing enzymes. researchgate.netresearchgate.net Studies using these subcellular fractions have been instrumental in elucidating the enantioselective nature of camazepam metabolism.
In vitro investigations using human liver microsomes have demonstrated that the metabolism of racemic camazepam is enantioselective. nih.gov When racemic camazepam is incubated with human liver microsomes, the (R)-enantiomer is metabolized more rapidly than the (S)-enantiomer. nih.gov This preferential metabolism results in the enrichment of the slower-metabolized (S)-Camazepam in the remaining unmetabolized drug fraction. nih.gov The primary metabolic reactions involve the modification of the C3 side chain, specifically through hydroxylation and demethylation of the methyl groups. nih.gov Consequently, the metabolites formed are also optically active, showing an enrichment of either the (R)- or (S)-enantiomer. nih.gov
Similar to findings in human liver microsomes, studies with rat liver microsomes also reveal a distinct enantioselectivity in camazepam metabolism. nih.gov Research has shown that the (R)-enantiomer of camazepam is metabolized at a faster rate than the (S)-enantiomer by rat liver microsomes. nih.gov This leads to an accumulation of unmetabolized this compound over the course of in vitro incubation. nih.gov The most abundant metabolites identified in these studies, which are products of hydroxylation and demethylation of the N,N-dimethylcarbamoyloxy side chain, were found to be enriched in the R-enantiomer. nih.gov
Table 1: Enantioselective Metabolism of Racemic Camazepam in Liver Microsomes
| Microsomal Source | Preferentially Metabolized Enantiomer | Enriched Unmetabolized Enantiomer | Primary Metabolic Pathways | Reference |
|---|---|---|---|---|
| Human | (R)-Camazepam | This compound | Hydroxylation, Demethylation | nih.gov |
| Rat | (R)-Camazepam | This compound | Hydroxylation, Demethylation | nih.gov |
Identification and Stereochemical Characterization of Major Metabolites
The biotransformation of camazepam is extensive, yielding more than 10 metabolites across various species. nih.gov Several of these metabolites are chiral and pharmacologically active. nih.govdrugbank.com
The major metabolic products of camazepam have been isolated and characterized using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov Key pharmacologically active metabolites that have been identified include temazepam, oxazepam, and hydroxycamazepam. nih.govdrugbank.comnih.gov In rat plasma, metabolites were characterized as mono- or di-desmethylated and mono- or di-hydroxymethylated products. nih.gov Studies have confirmed that these metabolites are optically active, indicating that the stereochemical integrity of the chiral center is maintained or specifically altered during metabolism. nih.gov
The metabolic conversion of camazepam proceeds through several key pathways. nih.gov
Hydroxylation and N-Demethylation: The primary routes of metabolism observed in both human and rat liver microsomes are hydroxylation and demethylation, occurring at the N,N-dimethylcarbamoyl side chain. nih.govnih.gov In rats, the metabolic pathway involves a stepwise series of desmethylations. nih.gov Mono- and di-hydroxymethylated metabolites have been identified as intermediates in this desmethylation process. nih.gov
Descarbamoylation: This pathway leads to the formation of temazepam. Further metabolism of temazepam can then produce oxazepam. nih.gov The formation of temazepam and oxazepam from the mono- or di-hydroxymethylated intermediates has been postulated. nih.gov
Collectively, these pathways—hydroxylation, N-demethylation, and descarbamoylation—account for the extensive biotransformation of camazepam into its numerous metabolites. nih.gov
Comparative Pharmacokinetic Disposition in Animal Models
The pharmacokinetic profile of camazepam exhibits significant species-specific differences. Following intravenous administration, plasma concentrations of camazepam decline biexponentially. nih.gov Studies in dogs indicated that the pharmacokinetics could be described by a three-compartment model, with drug elimination occurring from the central compartment. nih.gov
A notable variation among species is the half-life of the terminal elimination phase (t½,β). nih.gov This parameter increased in the order of mice, rats, and then dogs, indicating a slower elimination in larger species. nih.gov In dogs, the terminal elimination half-life was found to range from 6.4 to 10.5 hours. nih.govwikipedia.org Furthermore, the plasma concentrations of the active metabolites temazepam, oxazepam, and hydroxycamazepam were found to be much higher in rats and mice compared to dogs and monkeys, relative to the parent drug concentration. nih.gov
Table 2: Comparative Elimination Half-Life of Camazepam in Animal Models (Intravenous Administration)
| Animal Model | Elimination Half-Life (t½,β) | Reference |
|---|---|---|
| Mice | 0.73 hours | nih.gov |
| Rats | 1.3 hours | nih.gov |
| Dogs | 5.3 hours | nih.gov |
| Dogs | 6.4 - 10.5 hours | nih.gov |
Species-Specific Differences in Absorption, Distribution, and Elimination Half-Lives
Pharmacokinetic studies of racemic camazepam have demonstrated notable variations in key parameters across different preclinical species, including mice, rats, and dogs. Following intravenous administration, the elimination half-life of racemic camazepam varies considerably among these species.
Research has shown that after intravenous injection, the plasma concentration of camazepam declines biexponentially. nih.gov The elimination phase half-life (t½,β) was found to be shortest in mice at 0.73 hours, longer in rats at 1.3 hours, and longest in dogs at 5.3 hours. nih.gov Another study in dogs reported a terminal elimination phase half-life ranging from 6.4 to 10.5 hours. nih.gov
Oral administration of racemic camazepam also highlights species-specific differences, particularly in systemic availability, suggesting variations in first-pass metabolism. While absorption is generally complete across species, the systemic availability is markedly different. In rats and mice, the systemic availability is relatively low, ranging from 10-15%. In contrast, dogs and monkeys show a much higher systemic availability of about 60%. nih.gov
While these studies provide valuable insights into the pharmacokinetics of the racemic mixture, specific data on the absorption, distribution, and elimination half-lives of this compound alone are not extensively available in published literature. However, the enantioselective nature of camazepam's metabolism suggests that the pharmacokinetic parameters for the (S)-enantiomer would likely differ from those of the racemate and the (R)-enantiomer.
Elimination Half-Lives of Racemic Camazepam in Different Species
| Species | Elimination Half-Life (t½,β) in hours | Reference |
|---|---|---|
| Mice | 0.73 | nih.gov |
| Rats | 1.3 | nih.gov |
| Dogs | 5.3 | nih.gov |
| Dogs | 6.4 - 10.5 | nih.gov |
Comparative Plasma and Tissue Concentrations of this compound and its Chiral Metabolites
The metabolism of camazepam is extensive in all preclinical species studied, resulting in more than 10 different metabolites. nih.gov The primary metabolic pathways involve the removal of the methyl group (desmethylation) and the carbamoyl (B1232498) group (descarbamoylation), as well as the addition of a hydroxyl group (hydroxylation). nih.gov Key pharmacologically active metabolites include temazepam, oxazepam, and hydroxy camazepam. nih.gov
Crucially, in vitro studies using human liver microsomes have demonstrated that the metabolism of racemic camazepam is enantioselective. nih.gov These studies have shown that the (R)-enantiomer is metabolized more rapidly than the (S)-enantiomer. This leads to an enrichment of this compound in the unmetabolized fraction of the drug. nih.gov
The metabolites formed from camazepam are also optically active, being enriched in either the (S)- or (R)-enantiomer. nih.gov The main metabolic processes are hydroxylation and demethylation of the methyl groups located on the C3 side chain. nih.gov
Metabolism and Metabolites of Racemic Camazepam
| Metabolic Pathway | Key Active Metabolites | Enantioselectivity | Reference |
|---|---|---|---|
| Desmethylation, Descarbamoylation, Hydroxylation | Temazepam, Oxazepam, Hydroxy camazepam | (R)-enantiomer is metabolized faster, leading to enrichment of this compound. Metabolites are also optically active. | nih.govnih.gov |
Structure Activity Relationship Sar Studies Driven by Stereochemistry
Impact of Stereoisomerism on Preclinical Pharmacological Profiles
While racemic camazepam has been shown to possess both anxiolytic and anticonvulsant properties in animal models, the specific contributions of each enantiomer to these effects are a key area of investigation in SAR studies. drugbank.comnih.gov The differential pharmacological profiles of the (S)- and (R)-enantiomers are rooted in their distinct interactions with the chiral environment of their biological targets, primarily the γ-aminobutyric acid type A (GABA-A) receptors. drugbank.com
Enantioselective Differences in Anxiolytic-Like Effects in Animal Models
Specific preclinical studies directly comparing the anxiolytic-like effects of the individual (S)- and (R)-enantiomers of camazepam in established animal models, such as the elevated plus-maze or light-dark box test, are not extensively detailed in publicly available literature. However, the well-established principle of stereoselectivity in drug action suggests that the two enantiomers would likely exhibit different potencies. This is supported by findings for other chiral 1,4-benzodiazepines, where the (S)-enantiomer has been observed to possess greater activity at cerebral benzodiazepine (B76468) receptors. The higher affinity of one enantiomer for the receptor would be expected to translate to more pronounced anxiolytic-like effects at a given dose.
Enantioselective Differences in Anticonvulsant Potency in Animal Models
Similar to the anxiolytic effects, direct comparative studies on the anticonvulsant potency of (S)- and (R)-Camazepam in animal models of epilepsy, such as those induced by pentylenetetrazole or maximal electroshock, are not readily found in the scientific literature. However, studies on racemic camazepam have confirmed its anticonvulsant activity. researchgate.netnih.govnih.gov Given the enantioselective nature of its metabolism and receptor binding, it is highly probable that one enantiomer is predominantly responsible for the observed anticonvulsant effects. The rank order of anticonvulsant potency for a series of 1,4-benzodiazepines has been established, with racemic camazepam showing activity. researchgate.netnih.govnih.gov The relative contribution of each enantiomer to this activity remains an area for further specific investigation.
Correlation of Structural Modifications with Receptor Binding and Functional Efficacy
A cornerstone of understanding the SAR of (S)-Camazepam lies in the analysis of its binding affinity to the benzodiazepine site of the GABA-A receptor. Research has demonstrated a significant difference in the receptor affinity between the enantiomers of camazepam.
A study that resolved the enantiomers of camazepam and determined their IC50 values for displacing radiolabelled ligands from their binding sites revealed that (+)-Camazepam exhibits a 14-fold higher affinity for the benzodiazepine receptor compared to the (-)-enantiomer . The specific rotation and absolute configuration (R/S) were not explicitly correlated in this particular study, but it unequivocally demonstrates stereoselective binding.
Table 1: Receptor Binding Affinity of Camazepam Enantiomers
| Enantiomer | IC50 (nmol/l) for displacement of [3H]Flunitrazepam | IC50 (nmol/l) for displacement of [3H]propyl-beta-carboline-carboxylate |
| (+)-Camazepam | 180 ± 35 | 210 ± 40 |
| (-)-Camazepam | 2500 ± 500 | 2800 ± 600 |
| Racemate | 350 ± 60 | 400 ± 70 |
Data sourced from Blaschke G, Kley H, Müller WE. Racemization of the benzodiazepines camazepam and ketazolam and receptor binding of enantiomers. Arzneimittelforschung. 1986;36(6):893-4.
This pronounced difference in binding affinity is a direct consequence of the specific three-dimensional fit between the chiral drug molecule and the chiral binding pocket of the receptor. The higher affinity of the (+)-enantiomer suggests that its spatial arrangement allows for more favorable interactions with the amino acid residues of the receptor, leading to a more stable drug-receptor complex. This enhanced binding efficacy is the molecular basis for the expected differences in pharmacological potency between the enantiomers.
Computational SAR and Quantitative Structure-Activity Relationships (QSAR)
In modern drug discovery, computational methods are invaluable tools for elucidating SAR and predicting the biological activity of novel compounds. These approaches can be particularly useful in understanding the nuances of chiral recognition.
Matched Molecular Pair Analysis for Chiral Recognition Mechanisms
Matched Molecular Pair Analysis (MMPA) is a computational technique that analyzes the effects of small, specific structural changes on a molecule's properties. mdpi.com In the context of this compound, MMPA could be a powerful tool for understanding the mechanisms of chiral recognition. By systematically comparing pairs of chiral benzodiazepines that differ by a single, well-defined structural modification, researchers can identify key structural features that enhance or diminish enantioselectivity in receptor binding or functional activity. For instance, comparing the binding affinities of (S)- and (R)-Camazepam with those of closely related chiral benzodiazepines could highlight the critical role of the dimethyl carbamate (B1207046) group at the C3 position in stereoselective interactions. While specific MMPA studies focused solely on this compound are not widely published, the methodology holds significant promise for the rational design of new, more potent, and selective chiral benzodiazepine ligands.
Development of Predictive Models for Enantioselective Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.comucl.ac.uknih.gov For chiral molecules like this compound, developing QSAR models that can predict enantioselective activity is a significant goal. Such models would incorporate descriptors that account for the three-dimensional nature of the molecules, including their stereochemistry.
While a number of QSAR studies have been conducted on benzodiazepines in general, the development of specific, validated QSAR models for predicting the enantioselective anxiolytic or anticonvulsant activity of this compound and its analogs is an area that requires further research. mdpi.comucl.ac.uknih.gov A successful QSAR model would not only enhance the understanding of the structural requirements for potent and selective activity but also serve as a predictive tool in the design and virtual screening of new chiral benzodiazepine candidates with improved pharmacological profiles.
Advanced Analytical Methodologies for S Camazepam and Its Stereoisomers
Chiral Chromatographic Techniques for Enantiomeric Separation and Quantification
Chiral chromatography is the cornerstone for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques employed for the resolution of Camazepam stereoisomers, each offering distinct advantages.
Chiral HPLC remains a primary and effective method for the enantioseparation of benzodiazepines. nih.gov The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. The development of a successful enantioselective HPLC method is highly dependent on the selection of the appropriate CSP and mobile phase conditions. nih.govphenomenex.com
For Camazepam and its derivatives, various CSPs have been investigated to achieve enantiomeric resolution. A significant study explored the resolution of racemic Camazepam and eleven of its derivatives using five different types of CSPs, successfully resolving the enantiomers of ten of the compounds. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are widely used for benzodiazepine (B76468) separations due to their broad applicability and high enantiorecognition capabilities. nih.govscielo.org.mx For instance, columns like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have proven effective. nih.gov
The separation of some benzodiazepines, which exist as rapidly interconverting conformational enantiomers at room temperature, can be achieved by performing HPLC at low temperatures. nih.govresearchgate.netuniroma1.it This approach slows the rate of interconversion, allowing for the resolution of the individual enantiomers on the CSP. For example, the conformational enantiomers of diazepam have been separated on a Whelk-O1 stationary phase at temperatures between -10 °C and -35 °C. nih.gov While Camazepam possesses a true stereocenter, this principle highlights the versatility of chiral HPLC in resolving complex stereoisomeric forms.
| Chiral Stationary Phase (CSP) Type | Specific CSP Example | Separated Benzodiazepines | Key Findings |
|---|---|---|---|
| Polysaccharide-based (Cellulose) | Chiralcel OD-H | Camazepam and its metabolites | Effective for both analytical and preparative scale chiral separations. nih.gov |
| Polysaccharide-based (Amylose) | Chiralpak AD | Various benzodiazepines | Demonstrates high enantioselectivity under normal-phase and polar-organic conditions. nih.gov |
| Pirkle-type (Brush-type) | (R,R)-Whelk-O1 | Diazepam, Tetrazepam, Flunitrazepam | Effective for separating conformationally labile benzodiazepines at sub-ambient temperatures. nih.govresearchgate.net |
| Protein-based | α1-acid glycoprotein (B1211001) (AGP) | Various benzodiazepines | Offers unique enantioselectivity based on binding interactions with the protein structure. researchgate.net |
| Cyclodextrin-based | β-cyclodextrin bonded to silica | General benzodiazepines | Used for chiral separations, often in reversed-phase mode. scielo.org.mx |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact. selvita.comshimadzu-webapp.eu SFC typically uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster analysis times and reduced solvent consumption. selvita.comchromatographyonline.com
SFC has been successfully applied to the achiral and chiral analysis of Camazepam and its metabolites. One study utilized a packed-column SFC with a Chiralcel OD-H column, using carbon dioxide modified with ethanol (B145695) as the mobile phase. nih.gov The results indicated that both achiral and chiral packed-column SFC provided shorter analysis times, as well as higher selectivity and efficiency, compared to traditional HPLC methods for Camazepam and its derivatives. nih.gov
The technique is particularly well-suited for preparative chromatography, enabling the isolation of milligram quantities of pure enantiomers for further pharmacological and toxicological studies. nih.gov The combination of high efficiency and the use of "green" solvents makes SFC an increasingly popular choice for enantioselective analysis in pharmaceutical development. selvita.com Studies on other chiral benzodiazepines, such as lorazepam and oxazepam, have also demonstrated the utility of SFC with CSPs like the (R,R)-Whelk-O1 for determining enantiomerization energy barriers. nih.govresearchgate.net
Hyphenated Spectroscopic Methods for Structural Elucidation and Quantification
Coupling separation techniques with powerful spectroscopic detectors provides a comprehensive approach for both identifying and quantifying stereoisomers. Mass spectrometry and nuclear magnetic resonance spectroscopy are pivotal in the advanced analysis of (S)-Camazepam.
Hyphenating chiral separation techniques like HPLC or SFC with mass spectrometry (MS) combines the resolving power of chromatography with the high sensitivity and specificity of MS detection. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted method for the simultaneous determination of multiple benzodiazepines and their metabolites in complex biological matrices like serum and urine. nih.govnih.gov
While MS itself is not an inherently chiral technique, its coupling with a chiral separation front-end (e.g., LC-CSP or SFC-CSP) allows for the individual detection and quantification of each enantiomer post-separation. The high sensitivity of modern MS instruments, particularly triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) mode, enables the detection of analytes at very low concentrations. nih.govchromatographyonline.com For the analysis of this compound, an LC-MS/MS or SFC-MS/MS method would involve the initial separation of the (S)- and (R)-enantiomers on a chiral column, followed by their introduction into the mass spectrometer for detection and quantification. This approach provides excellent accuracy, precision, and low limits of detection (LOD). waters.comspectralabsci.com
| Analyte(s) | Matrix | Extraction Method | Limit of Detection (LOD) | Key Advantage |
|---|---|---|---|---|
| 22 Benzodiazepines and metabolites | Human Serum | Solid-Phase Extraction (SPE) | 0.3 to 11.4 ng/mL | Comprehensive screening in a single 25-minute run. nih.gov |
| 5 Benzodiazepines | Urine | Hydrolysis, SPE | 1.96 to 2.15 ng/mL | Lower LOD and faster sample preparation compared to GC-MS. nih.gov |
| Multiple Benzodiazepines | Blood | Liquid-Liquid Extraction | Down to 6 ng/mL (Alprazolam) | Suitable for therapeutic and sub-therapeutic concentration monitoring. spectralabsci.com |
| 19 Benzodiazepines | N/A (Standards) | Thermal Desorption-DART-MS | 0.05 to 8 ng | Rapid screening with minimal sample preparation. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation. While standard NMR spectra of enantiomers are identical, differentiation can be achieved in a chiral environment. This is accomplished by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.net
When a racemic mixture like Camazepam is dissolved in a solution containing a chiral solvating agent, transient diastereomeric complexes are formed. These complexes have distinct NMR spectra, often resulting in the splitting of signals for the two enantiomers, which allows for the determination of enantiomeric purity. nih.govnih.gov For example, the enantiodiscrimination of the benzodiazepine derivative (R)- and (S)-oxazepam hemisuccinate was successfully investigated using methylated β-cyclodextrins as chiral selectors in an NMR study. nih.govnih.gov Variable-temperature (VT) NMR, in conjunction with a CSA, can also be employed to study the kinetics of enantiomer interconversion for conformationally labile benzodiazepines. researchgate.net Although specific NMR studies focused solely on this compound in chiral environments are not widely reported, these established principles are directly applicable for its stereochemical analysis.
Electroanalytical Approaches for Benzodiazepine Determination
Electroanalytical methods offer a sensitive, rapid, and low-cost alternative for the determination of benzodiazepines. nih.govmdpi.com These techniques are based on the electrochemical properties of the benzodiazepine structure, which typically contains an electrochemically reducible azomethine group (-C=N-). mdpi.comnih.govnih.gov Other functional groups, such as nitro or carbonyl groups, can also be electroactive. mdpi.com
Techniques like polarography and voltammetry (e.g., cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry) have been successfully utilized for the quantification of various benzodiazepines in pharmaceutical formulations and biological samples. mdpi.commdpi.com Adsorptive stripping voltammetry (AdSV) is a particularly sensitive technique where the analyte is preconcentrated on the surface of the working electrode (e.g., a hanging mercury drop electrode) before the voltammetric scan, leading to very low detection limits. mdpi.comresearchgate.net
The development of chemically modified electrodes, including those using nanomaterials or molecularly imprinted polymers, has further enhanced the selectivity and sensitivity of electroanalytical methods for benzodiazepines. mdpi.commdpi.com While these methods are generally not stereoselective, they provide a powerful tool for the rapid quantification of the total concentration of Camazepam.
| Technique | Electrode | Analyte(s) | Limit of Detection (LOD) |
|---|---|---|---|
| Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV) | Hanging Mercury Drop Electrode (HMDE) | Lorazepam | 0.019 µg/mL. researchgate.net |
| Square Wave Cathodic Adsorptive Stripping Voltammetry (SWAdCSV) | Mercury Electrode | Tetrazepam | 3 x 10⁻⁹ M. mdpi.com |
| Differential Pulse Voltammetry (DPV) | Modified Glassy Carbon Electrode | Alprazolam, Diazepam, Clonazepam, etc. | LOQ of 0.025 - 0.50 µM. mdpi.com |
| Differential Pulse Voltammetry (DPV) | Modified Carbon Paste Electrode | Tetrazepam | 5 ng/mL. mdpi.com |
Adsorptive Stripping Voltammetry for High-Sensitivity Trace Analysis
For the determination of trace and ultra-trace amounts of pharmaceuticals, Adsorptive Stripping Voltammetry (AdSV) is an exceptionally sensitive electrochemical technique. mdpi.comnih.gov AdSV enhances detection capabilities by incorporating a preconcentration step prior to the actual voltammetric measurement. mdpi.comresearchgate.net During this step, the target analyte is accumulated onto the surface of the working electrode (typically a hanging mercury drop electrode or a modified carbon electrode) by controlled adsorption at a specific potential. mdpi.commdpi.com Following this accumulation period, the potential is scanned, and the "stripped" (reduced or oxidized) analyte generates a current signal that is significantly larger than what would be obtained through direct voltammetry. semanticscholar.org
The inherent surface-active nature of many benzodiazepines allows them to be effectively adsorbed onto the electrode surface, making AdSV a particularly suitable method for their high-sensitivity analysis. nih.govmdpi.com This approach has been successfully employed to measure nanomolar concentrations of various psychoactive drugs in complex biological matrices like urine and serum. nih.gov
The key experimental parameters in AdSV, such as the composition and pH of the supporting electrolyte, accumulation potential, and accumulation time, are optimized to maximize the adsorption of the analyte and, consequently, the sensitivity of the measurement. mdpi.comnih.gov For instance, studies on benzodiazepines like alprazolam have shown that optimizing the preconcentration potential and time can lead to detection limits in the microgram-per-liter (µg/L) or nanomolar (nM) range. mdpi.com The relationship between the peak current and concentration is typically linear over a specific range, allowing for precise quantification. semanticscholar.org
The application of AdSV for the analysis of Camazepam's primary metabolite, oxazepam, highlights the utility of this technique within the compound's metabolic series. globalauthorid.com The high sensitivity achieved allows for detailed pharmacokinetic and metabolic studies.
The following table presents research findings on the trace analysis of various benzodiazepines using AdSV, demonstrating the technique's impressive detection limits.
| Compound | Matrix | Working Electrode | Accumulation Potential | Accumulation Time | Limit of Detection (LOD) | Reference |
| Camazepam | Human Serum | HMDE | Not specified | Not specified | Not specified | mdpi.com |
| Oxazepam | Human Serum | HMDE | Not specified | Not specified | Not specified | globalauthorid.com |
| Alprazolam | Beverages | EPGCE | 0.10 V | 480 s | 0.03 mg/L (approx. 97 nM) | mdpi.com |
| Diazepam | Tablets/Urine | Lead Film GCE | Not specified | Not specified | 2.0 x 10-9 M | mdpi.com |
| Chlordiazepoxide | Human Serum | HMDE | -0.4 V | 1-3 min | 0.9 x 10-7 M | researchgate.net |
HMDE: Hanging Mercury Drop Electrode; EPGCE: Electrochemically Pretreated Glassy Carbon Electrode; GCE: Glassy Carbon Electrode.
In Vitro and Animal Model Based Pharmacological Evaluations of S Camazepam
Assessment of Anxiolytic-Like Effects in Rodent Behavioral Models
There is no specific data available from studies that have used the elevated plus-maze paradigm to conduct an ethological analysis of the effects of (S)-Camazepam. This model is a widely used assay for assessing anxiety-like behavior in rodents, where an increase in the time spent in the open arms is indicative of an anxiolytic effect. While it is known that (+)-Camazepam exhibits a 14-fold higher affinity for benzodiazepine (B76468) receptors compared to the (-)-enantiomer, in vivo studies to confirm its anxiolytic potential in this specific model are lacking. nih.gov
Similarly, there is a lack of published research on the behavioral responses to this compound in the light-dark box test. This model also assesses anxiety-like behavior by measuring the animal's aversion to a brightly lit environment. Anxiolytic compounds typically increase the time spent in the light compartment. The evaluation of this compound in this paradigm has not been reported in the available scientific literature.
Evaluation of Anticonvulsant Efficacy in Chemically or Electrically Induced Seizure Models
Specific studies on the anticonvulsant efficacy of this compound in chemically or electrically induced seizure models have not been identified in the available literature. Racemic Camazepam is described as having relatively weak anticonvulsant properties compared to its anxiolytic effects. nih.govdrugbank.comwikipedia.orgnih.gov Animal studies have demonstrated that racemic Camazepam and its active metabolites do possess anticonvulsant activity. wikipedia.org However, a comparative evaluation of the individual enantiomers in established seizure models is not documented. One study on various 1,4-benzodiazepines ranked the anticonvulsant potency of racemic Camazepam lower than other benzodiazepines like flunitrazepam and diazepam in a mouse model of sound-induced seizures. researchgate.net
Investigation of Skeletal Muscle Relaxant Properties in Animal Studies
There is no available data from animal studies specifically investigating the skeletal muscle relaxant properties of this compound. Racemic Camazepam is known to have comparatively limited skeletal muscle relaxant effects. nih.govdrugbank.comwikipedia.orgnih.gov The rotarod test is a common method to assess motor coordination and the muscle relaxant effects of drugs, where a decrease in the time an animal can remain on a rotating rod indicates muscle relaxation. However, no studies utilizing this or similar methods for the evaluation of this compound have been found.
Characterization of Hypnotic Properties and Sleep Architecture in Preclinical Models
Detailed preclinical studies characterizing the hypnotic properties and effects on sleep architecture of this compound are not available. Research on racemic Camazepam suggests it has limited hypnotic properties and, unlike some other benzodiazepines, does not significantly disrupt normal sleep patterns. wikipedia.orgnih.gov A study comparing racemic Camazepam and lormetazepam showed that the hypnotic effect of Camazepam was limited to reduced awake activity. nih.gov However, the specific contributions of the (S)-enantiomer to these effects have not been elucidated through preclinical models that analyze sleep architecture, such as electroencephalography (EEG) studies.
Comparative Pharmacological Profiling against Racemic Camazepam and Other Benzodiazepines
A comprehensive in vivo comparative pharmacological profile of this compound against racemic Camazepam and other benzodiazepines is largely unavailable. The most significant piece of comparative data comes from an in vitro study that resolved the enantiomers of Camazepam and determined their binding affinity for benzodiazepine receptors. This study found that (+)-Camazepam has a 14-fold higher affinity for the benzodiazepine receptor than the (-)-enantiomer . nih.gov
Another relevant finding is that the metabolism of racemic Camazepam by human liver microsomes is enantioselective, with the (R)-enantiomer being metabolized more rapidly. This results in an enrichment of the (S)-enantiomer. nih.gov
While it is generally stated that racemic Camazepam has a more prominent anxiolytic profile with weaker anticonvulsant, hypnotic, and muscle relaxant effects compared to other benzodiazepines, the specific contribution of the (S)-enantiomer to this profile in vivo remains to be determined through direct comparative studies. nih.govdrugbank.comwikipedia.orgnih.gov
Table of Receptor Binding Affinity
| Compound | Receptor Affinity (IC50) | Fold Difference |
| (+)-Camazepam | Higher Affinity | 14-fold higher than (-)-enantiomer |
| (-)-Camazepam | Lower Affinity |
Data derived from in vitro displacement of radioactively labelled ligands from benzodiazepine binding sites. nih.gov
Emerging Research Areas and Future Directions for S Camazepam
Investigation of Novel Pharmacological Targets Beyond Canonical GABA-A Receptors
The advancement of computational tools has enabled high-throughput virtual screening of existing drug libraries against various biological targets, including those of pathogens. mdpi.combiorxiv.orgmdpi.com This in silico approach offers a rapid and cost-effective method to identify potential new uses for established drugs, a strategy known as drug repurposing. mdpi.com
Recent computational studies have identified camazepam as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. mdpi.com In one in silico screening study, camazepam was ranked as the second-best candidate for inhibiting the catalytic site of Mpro. mdpi.com While this finding is preliminary and requires experimental validation, it highlights the potential for (S)-Camazepam to possess pharmacological activities entirely unrelated to its effects on GABA-A receptors. The antiviral activities of other benzodiazepines have been reported previously, lending credence to this line of investigation. mdpi.com Future research would involve moving from these computational models to in vitro biological assays to confirm the antiviral activity and determine the specific efficacy of the (S)-enantiomer against viral targets. biorxiv.orgnih.gov
Table 1: Example of In Silico Screening Data for Camazepam
| Target Protein | Virus | Screening Method | Finding | Reference |
|---|
Development of Stereoselective Biomarkers for Preclinical Disposition and Efficacy
Camazepam is a chiral compound, and its metabolism in the body is enantioselective. nih.gov Studies using human liver microsomes have shown that the (R)-enantiomer of camazepam is metabolized more rapidly, leading to an enrichment of the remaining, unmetabolized drug in the (S)-enantiomer. nih.gov The primary metabolic pathways involve hydroxylation and demethylation, and the resulting metabolites are themselves optically active. nih.gov
This stereoselective metabolism underscores the critical need for developing biomarkers that can distinguish between the (S) and (R) enantiomers and their respective metabolites. nih.gov Such biomarkers are essential for accurately characterizing the pharmacokinetic and pharmacodynamic profiles of this compound in preclinical studies. By using stereoselective analytical methods, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of the (S)-enantiomer and correlate its concentration with its therapeutic efficacy and potential toxicity. nih.govscielo.org.mx This allows for a more accurate assessment of the compound's disposition and its direct contribution to the observed pharmacological effects.
Advanced Computational Chemistry for Rational Design of Novel Chiral Benzodiazepines
Computational chemistry provides powerful tools for the rational design of new drug candidates with improved properties. vt.edu Techniques such as density functional theory (DFT) and molecular modeling are being used to design novel chiral benzodiazepines. vt.eduresearchgate.net An emerging strategy known as "memory of chirality" enables the synthesis of enantiopure compounds by retaining the stereochemical information from a chiral substrate even after the original chiral center is destroyed during a reaction. vt.edu
These advanced computational methods can be applied to the this compound scaffold to design new analogs with enhanced target selectivity, better pharmacokinetic properties, and reduced off-target effects. nih.gov By modeling the interaction of this compound and its potential derivatives with both GABA-A receptor subtypes and novel targets, chemists can predict which structural modifications are most likely to yield compounds with a desired pharmacological profile. nih.govnih.gov This in silico design process accelerates the discovery of next-generation chiral benzodiazepines, guiding synthetic efforts toward the most promising candidates and reducing the reliance on traditional trial-and-error screening. vt.eduresearchgate.netacs.org
Table 2: Computational Approaches in Chiral Benzodiazepine (B76468) Design
| Computational Technique | Application | Potential Outcome for this compound Research | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling enolate intermediates | Predicting stereochemical outcomes of synthetic reactions | vt.edu |
| Molecular Docking | Simulating binding at receptor sites | Identifying modifications to improve binding affinity and selectivity | researchgate.net |
| 3D-QSAR | Relating chemical structure to biological activity | Building models to predict the activity of novel analogs | researchgate.net |
Exploration of Enantiomer-Specific Toxicological Mechanisms in Preclinical Models
The two enantiomers of a chiral drug can exhibit significant differences not only in their therapeutic effects but also in their toxicity profiles. nih.gov The less active enantiomer, or distomer, is not always inert and can contribute to adverse effects or unforeseen toxicities. Therefore, a thorough toxicological evaluation of the individual (S)- and (R)-enantiomers of camazepam is a crucial area for future research.
Preclinical studies in animal models are necessary to elucidate any potential toxicological mechanisms specific to this compound. These studies would assess a range of endpoints to identify any enantiomer-specific adverse effects on various organ systems. Given that camazepam undergoes enantioselective metabolism, it is also important to investigate the toxicity of its chiral metabolites. nih.gov Understanding the distinct toxicological profiles of each enantiomer is essential for establishing a comprehensive safety profile for this compound and ensuring that its therapeutic benefits are not outweighed by risks associated with its specific stereochemistry. mdpi.com
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Chiral Drug Research
The fields of metabolomics and proteomics—the large-scale study of small molecules (metabolites) and proteins, respectively—offer a systems-level perspective on the biological effects of a drug. frontiersin.orgresearchgate.net Integrating these "omics" technologies into the study of this compound can provide deep insights into its mechanism of action, identify novel biomarkers, and uncover pathways affected by the drug. frontiersin.orgnih.gov
Metabolomic analysis of plasma or tissue samples from preclinical models treated with this compound can create a detailed map of the metabolic changes induced by the drug. nih.govresearchgate.net This can help identify the full spectrum of its metabolites, confirm the stereoselective nature of its metabolic pathways, and potentially discover new biomarkers of drug exposure and response. frontiersin.orgnih.gov Proteomic analyses can complement this by identifying changes in protein expression, revealing the cellular pathways and networks that are modulated by this compound. technologynetworks.com By combining these omics approaches, researchers can move beyond a single-target view of drug action and build a more holistic understanding of the complex biological response to a specific chiral compound, ultimately aiding in the development of safer and more effective therapies. ki.se
Table 3: Mentioned Compounds
| Compound Name | Class / Type |
|---|---|
| This compound | Chiral Benzodiazepine |
| (R)-Camazepam | Chiral Benzodiazepine |
| Camazepam | Benzodiazepine |
| Diazepam | Benzodiazepine |
| Flumazenil | Benzodiazepine Antagonist |
| Meclonazepam | Benzodiazepine |
| Oxazepam | Benzodiazepine |
| Temazepam | Benzodiazepine |
| GABA (γ-aminobutyric acid) | Neurotransmitter |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
